molecular formula C4H10ClNO3 B554397 Z-Glu(OBzl)-OH CAS No. 5680-86-4

Z-Glu(OBzl)-OH

Cat. No. B554397
CAS RN: 5680-86-4
M. Wt: 371.4 g/mol
InChI Key: NDBQJIBNNUJNHA-DFWYDOINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Z-Glu(OBzl)-OH is a derivative of glutamic acid . It is used in research and has been commercially used as an ergogenic supplement . It influences the secretion of anabolic hormones, supplies fuel during exercise, enhances mental performance during stress-related tasks, and prevents exercise-induced muscle damage .


Molecular Structure Analysis

The molecular formula of Z-Glu(OBzl)-OH is C20H21NO6 . Its molecular weight is 371.38 .


Physical And Chemical Properties Analysis

Z-Glu(OBzl)-OH is a solid substance that is white to off-white in color . It is soluble in DMSO, with a solubility of ≥ 125 mg/mL (336.58 mM) . It can be stored as a powder at -20°C for 3 years, at 4°C for 2 years, and in solvent at -80°C for 6 months and -20°C for 1 month .

Scientific Research Applications

Synthesis and Application in Peptide Research

Z-Glu(OBzl)-OH has been utilized extensively in peptide research. For example, it was used in the synthesis of γ-L-glutamyl-taurine, a bioactive substance, where Z-Glu(OBzl)-OH served as an intermediate derivative (Sebestyen et al., 2009). Similarly, it played a critical role in the synthesis of γ-2-Adamantylglutamate, which aimed to enhance peptide synthesis by increasing solubility in organic solvents and preventing side reactions (Okada & Mu, 1997).

Role in Oligophosphoseryl Peptides Synthesis

The compound has also been important in the synthesis of protected oligophosphoseryl peptides from bovine caseins, highlighting its role in complex biochemical synthesis processes (Paquet & Johns, 2009).

Use in O-Glycosylated Peptide Synthesis

In another study, Z-Glu(OBzl)-OH was utilized in the synthesis of O-glycosylated tuftsins, demonstrating its application in the creation of glycosylated peptide derivatives (Filira et al., 2009).

Contribution to Peptide-Based Medicinal Chemistry

This compound has contributed significantly to peptide-based medicinal chemistry, as seen in the synthesis of peptides like motilin, which stimulates gastric motor activity (Kai, Kawatani, & Yajima, 1975).

Impact on Chiral Recognition Studies

Z-Glu(OBzl)-OH has been involved in the study of chiral recognition, particularly in the development of oligopeptide derivatives for chiral recognition applications (Yoshikawa et al., 2005).

Conjugation Studies in Phytoremediation

Interestingly, this compound has also appeared in phytoremediation studies, as seen in the conjugation studies involving oxybenzone and its degradation in a hairy root culture (Chen et al., 2016).

Safety And Hazards

Direct contact with Z-Glu(OBzl)-OH should be avoided, and it should not be handled in a confined space . The formation or spread of dust in the air should be prevented, and it should only be used in a fume hood .

Relevant Papers The paper “Effects of amino acid derivatives on physical, mental, and physiological activities” by Luckose F, et al., published in Critical Reviews in Food Science and Nutrition in 2015, discusses the benefits of amino acid derivatives like Z-Glu(OBzl)-OH as ergogenic dietary substances .

properties

IUPAC Name

(2S)-5-oxo-5-phenylmethoxy-2-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO6/c22-18(26-13-15-7-3-1-4-8-15)12-11-17(19(23)24)21-20(25)27-14-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,21,25)(H,23,24)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWIVXHQQTRSWGO-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)CC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80388858
Record name Z-Glu(OBzl)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Glu(OBzl)-OH

CAS RN

5680-86-4
Record name 5-(Phenylmethyl) hydrogen N-[(phenylmethoxy)carbonyl]-L-glutamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5680-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 169178
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005680864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Z-Glu(OBzl)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 5-(phenylmethyl) ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.537
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Z-Glu(OBzl)-OH
Reactant of Route 2
Reactant of Route 2
Z-Glu(OBzl)-OH
Reactant of Route 3
Reactant of Route 3
Z-Glu(OBzl)-OH
Reactant of Route 4
Reactant of Route 4
Z-Glu(OBzl)-OH
Reactant of Route 5
Reactant of Route 5
Z-Glu(OBzl)-OH
Reactant of Route 6
Reactant of Route 6
Z-Glu(OBzl)-OH

Citations

For This Compound
28
Citations
JW Perich, RB Johns - Australian Journal of Chemistry, 1991 - CSIRO Publishing
The solid phase synthesis of CF3CO2H.H-Glu-Ser(P)-Leu-OH by the 'global' 'phosphite-triester' phosphorylation of a polystyrene resin-bound seryl -containing peptide by using either …
Number of citations: 2 www.publish.csiro.au
MK Dhaon, RK Olsen, K Ramasamy - The Journal of Organic …, 1982 - ACS Publications
0 Anderson, GW; Callahan, FMJ Am. Chem. Soc. 1960, 82, 3359. 6 All oils were purified byMPLC on silica gel 60 with hexane-acetone (9: 1). c Gas chromatographic analysis was …
Number of citations: 315 pubs.acs.org
HA Guillaume, JW Perich, JD Wade… - The Journal of …, 1989 - ACS Publications
The novel protected amino acid iVMteri-butyloxycarbonyO-IVMdimethylphosphonoRryptophan, or Boc-Trp (Dmop)-OH, was used in the solution-phase synthesis of the tripeptide Z-Glu (…
Number of citations: 5 pubs.acs.org
A Brack - Origins of Life and Evolution of the Biosphere, 1987 - Springer
Oligopeptides essential to primitive cells could not be obtained just by raising the background noise of organic compounds produced by a prebiotic chemistry working at random. …
Number of citations: 100 link.springer.com
F Hudecz, M Szekerke - Collection of Czechoslovak chemical …, 1985 - cccc.uochb.cas.cz
New analogues of branched polypeptides were synthesised for a further, more detailed study of the influence of the side chain terminating amino acids, particularly the hydrophobic …
Number of citations: 41 cccc.uochb.cas.cz
S Mihara, F Shimizu, S Miyamoto - Bulletin of the Chemical Society of …, 1976 - journal.csj.jp
Syntheses are described of three protected peptide fragments which correspond to positions 1–6, 7–11, and 12–22, respectively, of the entire amino acid sequence of porcine motilin, a …
Number of citations: 7 www.journal.csj.jp
JC Tolle, MA Staples, ER Blout - Journal of the American …, 1982 - ACS Publications
Synthesis of a new type of cyclic peptide: a bicyclic nonapeptide Page 1 J. Am. Chem. Soc. 1982, 104, 6883-6884 6883 Synthesis of a New Type of Cyclic Peptide: ABicyclic …
Number of citations: 17 pubs.acs.org
S Hindi, DP Grossman, I Goldwaser, Y Shechter… - Letters in Peptide …, 2002 - Springer
L-glutamic acid (γ) monohydroxamate (L-Glu(γ)HXM) enhances the insulinomimetic activity of vanadium ions both in vitro and in vivo. Based on this ligand as a lead compound, and in …
Number of citations: 3 link.springer.com
N Fujii - 1980 - repository.kulib.kyoto-u.ac.jp
Early in this century, Emil Fiseherl) found that proteins are omposed of amino acids through studies on" peptone" formed by heir partial hydrolysis and dreamed to synthesize …
Number of citations: 1 repository.kulib.kyoto-u.ac.jp
L Konnert, A Gauliard, F Lamaty… - ACS Sustainable …, 2013 - ACS Publications
An eco-friendly methodology for preparing carbamate N-protected α-amino acids is described using ball-milling technology. Some β-amino acids were also investigated in this study. …
Number of citations: 18 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.